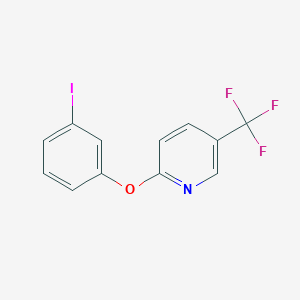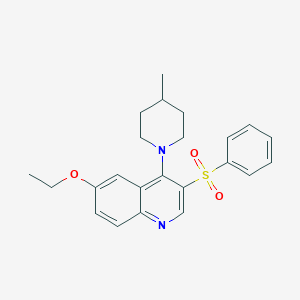
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine, also known as TRIP, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridine derivatives and is known for its diverse biological activities. TRIP has been studied extensively due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to activate the TRPV1 ion channel, which is involved in pain sensation and inflammation. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has also been shown to inhibit the activity of the P2X7 receptor, which is involved in the immune response.
Biochemical and Physiological Effects:
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its high purity and yield. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of using 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is its potential toxicity. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating viral infections. Additionally, 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine could be used as a tool for studying the function of ion channels and receptors in cells, which could lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine involves the reaction between 2-bromo-5-(trifluoromethyl)pyridine and 3-iodophenol in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been used in various scientific research studies due to its diverse biological activities. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has been used as a tool for studying the function of ion channels and receptors in cells.
Propiedades
IUPAC Name |
2-(3-iodophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3INO/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJGAVOFWXBKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2969689.png)
![3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid](/img/structure/B2969690.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)
![1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969693.png)
![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)
![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)
![[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2969704.png)
![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)